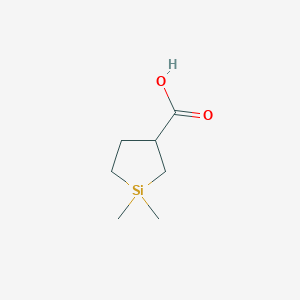

1,1-Dimethylsilolane-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethylsilolane-3-carboxylic acid is a chemical compound with the molecular formula C7H14O2Si and a molecular weight of 158.272. It is related to 3-{[(tert-butoxy)carbonyl]amino}-1,1-dimethylsilolane-3-carboxylic acid, which has a molecular weight of 273.4 .

Chemical Reactions Analysis

Carboxylic acids, such as this compound, can undergo a variety of chemical reactions, including esterification with alcohols, amide formation with amines, and reduction to alcohols . They can also react with bases to form salts .Scientific Research Applications

Surface Modification and Bonding Techniques

Novel bonding techniques for poly(dimethylsiloxane) (PDMS)-based devices have been developed using chemical surface modifications, employing functionalization to present primary amine groups on PDMS surfaces and carboxylic acid groups on glass or gold substrates. This method facilitates irreversible bonding through peptide bond formation at room temperature, offering comparable bond strengths to conventional methods and expanding surface chemistry varieties for PDMS device bonding (Ouellet et al., 2010).

Supramolecular Structures

Research on siloxane-containing dicarboxylic acids has led to the development of novel supramolecular structures. For instance, a coordination compound formed from a novel dicarboxylic acid and copper hydroxide exhibited a self-assembled three-dimensional supramolecular structure, demonstrating potential for advanced material applications (Zaltariov et al., 2014).

Catalytic Reduction Processes

The selective reduction of carboxylic acids to aldehydes using a nickel-catalyzed process illustrates the utility of silane reductants in producing aldehydes from various substrates, including those relevant to pharmaceuticals. This scalable method offers a direct route to deuterated aldehydes, highlighting the broad applicability of carboxylic acid derivatives in chemical synthesis (Iosub et al., 2019).

Molecular Engineering

Research into carboxylic acid dimers provides insights into molecular engineering, particularly in the context of hydrogen bonding and hydrophobic interactions. The study of these dimers in aqueous solutions aids in understanding the fundamental forces driving self-association and assembly processes, which are crucial for designing molecular systems and materials (Chen et al., 2008).

Properties

IUPAC Name |

1,1-dimethylsilolane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2Si/c1-10(2)4-3-6(5-10)7(8)9/h6H,3-5H2,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGIOYSEHUTRJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(CCC(C1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl (3-azabicyclo[4.1.0]heptan-6-yl)carbamate](/img/structure/B2828838.png)

![2-[(2,2-Dimethyl-3,4-dihydrochromen-5-yl)oxymethyl]-1-(2-methylpropyl)aziridine](/img/structure/B2828840.png)

![5-ethyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2828841.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2828844.png)

![3-chloro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine](/img/structure/B2828845.png)

![7-[(E)-2-[3-(4-tert-butylphenoxy)phenyl]ethenyl]-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2828849.png)

![7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-(2-oxochromen-3-yl)chromen-2-one](/img/structure/B2828858.png)

![N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2828860.png)